

# RAF265 IC50 Determination: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Raf265

CAS No.: 927880-90-8

Cat. No.: S730364

[Get Quote](#)

**Introduction** **RAF265** is an orally bioavailable, potent small-molecule inhibitor that targets mutant B-RAF (particularly V600E), wild-type B-RAF, C-RAF, and VEGFR2 kinases. [1] [2] [3]. It abrogates errant signaling along the MAPK pathway, a key driver in many cancers, and also disrupts tumor angiogenesis through VEGFR2 inhibition. Determining the half-maximal inhibitory concentration (IC50) of **RAF265** is critical for evaluating its potency in biochemical, cellular target modulation, and functional antiproliferative assays. This document standardizes the key methodologies used to characterize **RAF265**.

**Quantitative Activity Profile of RAF265** The table below summarizes the key inhibitory concentrations (IC50) of **RAF265** against various targets from biochemical and cellular assays.

**Table 1: Summary of RAF265 IC50 Values**

| Assay Type              | Target / Cell Line | IC50 Value                  | Description / Context   |
|-------------------------|--------------------|-----------------------------|-------------------------|
| Biochemical (Enzymatic) | B-RAFV600E         | 0.0005 $\mu$ M (0.5 nM) [1] | Cell-free kinase assay. |
|                         | Wild-Type B-RAF    | 0.070 $\mu$ M (70 nM) [1]   | Cell-free kinase assay. |
|                         | C-RAF              | 0.019 $\mu$ M (19 nM) [1]   | Cell-free kinase assay. |

| Assay Type                 | Target / Cell Line      | IC50 Value               | Description / Context                                           |
|----------------------------|-------------------------|--------------------------|-----------------------------------------------------------------|
|                            | VEGFR2                  | 0.03 $\mu$ M (30 nM) [2] | Inhibition of phosphorylation in cell-free assay.               |
| Cellular Target Modulation | pERK (SK-MEL-28 cells)  | 0.14 $\mu$ M [1]         | Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells. |
|                            | pERK (A375 cells)       | 0.04 $\mu$ M [2]         | Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells. |
| Functional Cellular Assay  | SK-MEL-28 Proliferation | 0.16 $\mu$ M [1]         | Antiproliferative activity in B-RAFV600E melanoma cells.        |
|                            | HT-29 Proliferation     | 2.08 $\mu$ M [4]         | Antiproliferative activity in colorectal cancer cells.          |
|                            | HCT-116 Proliferation   | 1.83 $\mu$ M [4]         | Antiproliferative activity in colorectal cancer cells.          |

## Experimental Protocols for IC50 Determination

**Protocol 1: Biochemical RAF Kinase Inhibition Assay** This protocol measures the direct inhibition of RAF kinase enzymatic activity by **RAF265** [1].

- **Principle:** A purified RAF kinase (e.g., B-RAFV600E) is incubated with **RAF265** and ATP. The remaining kinase activity is quantified by measuring the phosphorylation of a substrate.
- **Materials:**
  - Purified recombinant RAF kinase protein (e.g., B-RAFV600E).
  - **RAF265** (serial dilutions in DMSO).
  - ATP and kinase reaction buffer.
  - A detectable substrate (e.g., MEK protein) and method for quantifying phosphorylation (e.g., ELISA, mobility shift, or radiometric assay).
- **Procedure:**
  - Prepare a serial dilution of **RAF265** in DMSO.
  - In a reaction plate, mix the RAF kinase with various concentrations of **RAF265**.
  - Initiate the kinase reaction by adding ATP and the substrate.
  - Incubate the reaction mix at 30°C for a predetermined time (e.g., 60 minutes).
  - Stop the reaction and quantify the amount of phosphorylated substrate.

- Calculate the % inhibition relative to a vehicle (DMSO) control and determine the IC<sub>50</sub> using non-linear regression analysis of the inhibitor concentration-response curve.

**Protocol 2: Cellular Target Modulation (pERK Inhibition) Assay** This protocol assesses the inhibition of downstream signaling in intact cells, confirming target engagement [1] [2].

- **Principle:** Cells harboring mutant B-RAF (e.g., A375, SK-MEL-28) are treated with **RAF265**. The phosphorylation level of ERK, a direct downstream substrate of the RAF/MEK/ERK pathway, is measured via Western blot.
- **Materials:**
  - Cell line: A375 or SK-MEL-28 (human melanoma, B-RAFV600E mutant).
  - **RAF265** (serial dilutions in DMSO).
  - Cell culture reagents and serum-free medium.
  - Antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and HRP-conjugated secondary antibodies.
  - Lysis buffer, SDS-PAGE, and Western blot detection system.
- **Procedure:**
  - Seed cells in culture dishes and allow to adhere overnight.
  - Serum-starve cells for several hours to reduce basal signaling.
  - Treat cells with a concentration range of **RAF265** for a defined period (e.g., 2-4 hours) [1] [4].
  - Lyse the cells and extract total protein. Quantify protein concentration.
  - Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
  - Incubate the membrane with primary antibodies (anti-pERK and anti-total ERK), followed by secondary antibodies.
  - Detect signal using an ECL substrate and image the blot.
  - Quantify band intensity. Normalize pERK signal to total ERK for each treatment. Plot % pERK inhibition vs. **RAF265** concentration to calculate IC<sub>50</sub>.

**Protocol 3: Cellular Proliferation (Antiproliferative) Assay** This protocol determines the functional consequence of RAF inhibition on cancer cell growth, typically using the MTT assay [1] [4].

- **Principle:** Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- **Materials:**
  - Cell lines: SK-MEL-28 (melanoma), HT-29, or HCT-116 (colorectal carcinoma) [1] [4].
  - **RAF265** (serial dilutions in DMSO).
  - Cell culture reagents and 96-well tissue culture plates.
  - MTT reagent and a solubilization solution (e.g., DMSO or SDS buffer).
  - Microplate spectrophotometer.
- **Procedure:**

- Seed cells into 96-well plates at a pre-optimized density (e.g.,  $1 \times 10^4$  cells/well for TT cells) [5].
- Allow cells to adhere overnight.
- Treat cells with a concentration range of **RAF265**. Include a vehicle control (DMSO) and a blank (media only).
- Incubate cells for 72 hours [5] [4].
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the % cell viability relative to the vehicle control. Plot % viability vs. **RAF265** concentration to determine the IC50 value.

## Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the core concepts and workflows.



[Click to download full resolution via product page](#)

**RAF265 Inhibits the MAPK Signaling Pathway.** This diagram shows the core MAPK pathway. **RAF265** binds to and inhibits RAF kinases (highlighted in red), blocking the signal that leads to cell proliferation and survival.



[Click to download full resolution via product page](#)

**Hierarchical Workflow for IC50 Determination.** This flowchart outlines the multi-tiered experimental strategy for characterizing **RAF265**, progressing from direct biochemical inhibition to functional effects in cells, culminating in unified data analysis.

## Discussion and Conclusion

The data demonstrates that **RAF265** is a potent, multi-targeted kinase inhibitor. Its exceptional potency at the enzymatic level (low nM against B-RAFV600E) translates to effective pathway inhibition and antiproliferative activity in cellular models, particularly those driven by B-RAF mutations [1] [2]. The higher IC50 values in proliferation assays compared to pERK inhibition reflect the complexity of cell growth, which involves multiple signaling pathways beyond immediate MAPK output.

These standardized protocols provide a framework for reliably determining the IC50 of **RAF265**, enabling accurate cross-study comparisons and supporting its investigation as a promising therapeutic agent. Researchers can adapt these core methodologies to other relevant cancer cell lines or in vivo models to further explore the efficacy and mechanism of action of **RAF265**.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the ... [pmc.ncbi.nlm.nih.gov]
2. RAF265 (CHIR-265) | Raf inhibitor - Selleck Chemicals [selleckchem.com]
3. Chir 265 - an overview [sciencedirect.com]
4. Preclinical analysis of the anti-tumor and anti-metastatic ... [molecular-cancer.biomedcentral.com]
5. Synergistic antitumour activity of RAF265 and ZSTK474 on ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [RAF265 IC50 Determination: Application Notes & Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b730364#raf265-ic50-determination-methods>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)